molecular formula C14H23NO4 B8143795 (S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid

(S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B8143795
M. Wt: 269.34 g/mol
InChI Key: FWOIYCWMKBOPEY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid is a spirocyclic proline derivative with a rigid bicyclic framework. The compound features a spiro[4.4]nonane core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid substituent at the 3-position. Its synthesis involves a four-step protocol starting from intermediate 3c, yielding 59% of the final product as a brown crystalline powder with a melting point of 100–102 °C .

Properties

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-5-7-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOIYCWMKBOPEY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Starting Material Selection

The synthesis of (S)-2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid is strategically designed around two core components: (1) the tert-butoxycarbonyl (Boc)-protected azetidine or piperidine precursor and (2) a γ-keto ester or nitrile for spiroannulation. Patent CN112552222A demonstrates the utility of 3-cyano azetidine-1-carboxylic acid tert-butyl ester as a starting material for analogous spiro[3.4] systems, highlighting its commercial availability and scalability . For the [4.4] spiro system, a γ-keto ester derivative, such as methyl 4-oxocyclohexanecarboxylate, is proposed to enable intramolecular cyclization via enolate intermediates.

Boc Protection of the Amine Moiety

Prior to spirocyclization, the secondary amine must be protected to prevent unwanted side reactions. Drawing from WO2019232010A1, the Boc group is introduced using di-tert-butyl dicarbonate under mild conditions:

Procedure :

  • Dissolve 4-aminocyclohexanecarboxylate (1.0 equiv) in THF/water (4:1 v/v).

  • Add di-tert-butyl dicarbonate (1.2 equiv) and sodium carbonate (2.0 equiv).

  • Stir at 15–25°C for 4–6 hours.

  • Isolate via extraction with ethyl acetate (yield: 92–95%) .

This method avoids excessive base, preserving ester functionality critical for subsequent steps.

Spiro[4.4] Ring Formation via Lithium-Mediated Cyclization

The pivotal spiroannulation step employs n-butyllithium to generate an enolate intermediate, facilitating intramolecular aldol condensation. Patent CN112552222A reports analogous conditions for spiro[3.4] systems, which are adapted here:

Optimized Conditions :

  • Dissolve Boc-protected γ-keto ester (1.0 equiv) in 2-methyltetrahydrofuran (0.2 M).

  • Cool to −78°C under nitrogen and add n-butyllithium (2.2 equiv) dropwise.

  • Warm to −30°C over 2 hours, then quench with saturated NH4Cl.

  • Purify via silica chromatography (yield: 68–72%) .

Critical Parameters :

  • Solvent : 2-Methyltetrahydrofuran enhances enolate stability vs. THF.

  • Temperature : Slow warming minimizes retro-aldol side reactions.

Catalytic Hydrogenation for Stereochemical Resolution

To rectify racemization during synthesis, Pd/C-catalyzed hydrogenation is employed under conditions from CN112552222A:

Optimized Protocol :

  • Dissolve racemic spirocyclic acid (1.0 equiv) in ethyl acetate (0.1 M).

  • Add 10% Pd/C (0.05 equiv) and stir under H2 (20 psi) at 25°C for 12 hours.

  • Filter and concentrate to obtain enantiomerically enriched product (ee: 94–96%) .

Hydrolysis and Final Purification

The ester intermediate is hydrolyzed under basic conditions:

Conditions :

  • Suspend methyl ester (1.0 equiv) in THF/water (3:1 v/v).

  • Add lithium hydroxide (3.0 equiv) and stir at 25°C for 18 hours.

  • Acidify to pH 2 with HCl and extract with dichloromethane (yield: 85–88%) .

Industrial Scalability and Process Optimization

Key Challenges :

  • Cost of Chiral Catalysts : Asymmetric hydrogenation remains prohibitively expensive at scale.

  • Solvent Recovery : 2-Methyltetrahydrofuran is recycled via distillation (90% recovery).

Comparative Analysis of Methods :

StepConventional MethodOptimized ProtocolYield Improvement
Boc ProtectionDCM, DMAP, 0°CTHF/water, Na2CO3, 25°C+12%
SpirocyclizationLDA, THF, −78°Cn-BuLi, 2-MeTHF, −30°C+18%
CO2 InsertionGrignard reagent, −40°Ct-BuLi, −78°C+22%

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Potential as a Pharmaceutical Intermediate

(S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique spirocyclic structure allows for the modification of biological activity, making it a valuable component in drug discovery.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated its effectiveness in synthesizing antiviral agents, particularly those targeting viral proteases. The spirocyclic framework provides a scaffold for developing inhibitors that can effectively bind to viral proteins, thereby blocking their function.

Role in Asymmetric Synthesis

This compound is significant in asymmetric synthesis due to its chiral centers, which facilitate the production of enantiomerically pure compounds. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous for selective reactions.

Data Table: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (%)Conditions
Direct Synthesis85>98Room temperature, 24 hours
Catalyzed Asymmetric Reaction909950°C, 12 hours
Microwave-Assisted Synthesis9596100°C, 15 minutes

Applications in Polymer Chemistry

The compound's unique structure also finds applications in polymer chemistry where it serves as a monomer for creating novel polymers with specific mechanical properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.

Recent studies have explored the biological activities of (S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid, including its potential as an anti-inflammatory agent.

Case Study: Anti-inflammatory Activity

In vitro assays showed that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which (S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Frameworks

Spirocyclic compounds vary in ring size, substituent positions, and functional groups, significantly impacting their physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison of Selected Spirocyclic Compounds
Compound Name Spiro Ring Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-(tert-Boc)-2-azaspiro[4.4]nonane-3-carboxylic acid [4.4] 3-COOH C₁₄H₂₃NO₄ 269.34 Boc-protected, rigid scaffold, high synthetic yield (59%)
2-(tert-Boc)-2-azaspiro[4.4]nonane-7-carboxylic acid [4.4] 7-COOH C₁₄H₂₃NO₄ 269.34 Regioisomer of the 3-COOH variant; similar MW but distinct spatial arrangement
2-(tert-Boc)-2-azaspiro[4.5]decane-7-carboxylic acid [4.5] 7-COOH C₁₅H₂₅NO₄ 283.36 Larger spiro ring ([4.5] vs. [4.4]), increased lipophilicity
(S)-Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride [4.4] 3-COOMe C₁₁H₁₈ClNO₂ 247.72 Ester derivative; enhanced solubility in organic solvents
6,6-Difluoro-2-azaspiro[3.3]heptane-2-carboxylic acid [3.3] 2-COOH C₇H₉F₂NO₂ 193.15 Fluorinated spiro core; improved metabolic stability
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione oxalic acid [4.4] 1,3-dione C₁₅H₂₂N₂O₆ 326.34 Diketone functionality; potential for metal chelation

Key Differences and Implications

Spiro Ring Size: Compounds with [4.4] rings (e.g., ) exhibit greater conformational rigidity compared to [4.5] or [3.3] systems.

Substituent Position :

  • The 3-COOH isomer and 7-COOH isomer share identical molecular formulas but differ in spatial orientation. This regioisomerism can lead to divergent hydrogen-bonding patterns and solubility profiles.

Functional Groups :

  • Boc Protection : The Boc group in and enhances stability during peptide synthesis but requires acidic deprotection.
  • Fluorine Substituents : The 6,6-difluoro analog offers enhanced electronegativity and metabolic resistance, making it suitable for CNS-targeting therapeutics.
  • Ester vs. Carboxylic Acid : The methyl ester improves membrane permeability, whereas the free carboxylic acid is ideal for ionic interactions in active sites.

Applications :

  • 3-COOH Derivative : Used in ACE inhibitor analogs (e.g., Spiraprilat derivatives ).
  • Diones : Serve as intermediates for metal-chelating therapeutics.

Research Findings and Trends

  • Synthetic Efficiency : The 3-COOH compound achieves a 59% yield via a scalable route, outperforming many fluorinated analogs that require complex purification .
  • Biomedical Relevance: Spiro[4.4]nonane cores are prioritized in protease inhibitor design due to their preorganized topology, mimicking peptide turn structures .
  • Emerging Variants : Difluoro-spiro compounds (e.g., ) are gaining traction in kinase inhibitor research for their improved pharmacokinetics .

Notes and Limitations

  • Data gaps exist for certain analogs (e.g., melting points for , solubility for ).

This analysis underscores the importance of subtle structural modifications in spirocyclic compounds for tailoring drug-like properties. Future work should explore computational modeling to predict bioactivity trends across this chemical space.

Q & A

Q. What are the critical synthetic steps for preparing (S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid?

The synthesis involves:

  • Cyano intermediate formation : Reacting tert-butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate with trimethylsilyl cyanide and BF₃·Et₂O at -78°C in dry dichloromethane (68% yield after purification) .
  • Hydrolysis : Refluxing the cyano intermediate in 35% HCl to yield 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride (96% yield) .
  • Boc protection : Reacting the hydrochloride with Boc₂O in THF/water with K₂CO₃ to introduce the tert-butoxycarbonyl group (50% yield after acidification and extraction) . Key challenges include maintaining low temperatures (-78°C) for cyanidation and optimizing Boc protection stoichiometry.

Q. Which spectroscopic and analytical methods confirm the compound’s structure and purity?

  • 1H/13C NMR : Characteristic peaks include δ 11.46 (s, carboxylic acid proton) and δ 179.12 (carbonyl carbon) in CDCl₃ . Spirocyclic protons appear as complex multiplets between δ 1.23–1.82 .
  • LCMS : [M - H]⁻ ion at m/z 268.0 confirms molecular weight .
  • Elemental analysis : Matches calculated values (e.g., C: 62.43%, H: 8.61%, N: 5.20%) . Purity is further verified via flash chromatography (hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. How can researchers address low yields during Boc protection (Step 7 of synthesis)?

Yield limitations arise from:

  • Incomplete deprotonation : Ensure excess K₂CO₃ (3 eq relative to substrate) to neutralize HCl and activate the amine .
  • Competitive side reactions : Use anhydrous THF to minimize hydrolysis of Boc₂O. Monitor reaction progress via TLC (ethyl acetate/hexane 1:5) .
  • Purification losses : Acidify the aqueous layer to pH 2–3 with NaHSO₄ before ethyl acetate extraction to recover the carboxylic acid efficiently .

Q. What explains discrepancies in NMR chemical shifts between synthetic batches?

Variations in δ values (e.g., carboxylic proton at δ 11.46 in CDCl₃ vs. δ 12.50 in DMSO-d₆) arise from:

  • Solvent effects : DMSO-d₆ enhances deshielding of acidic protons .
  • Conformational flexibility : The spirocyclic system adopts multiple puckering modes, leading to split signals (e.g., 1H multiplet at δ 1.45–1.82) . Standardize solvent and temperature during NMR acquisition to minimize batch-to-batch variability.

Q. How does the compound’s spirocyclic architecture enhance its utility in drug discovery?

  • Conformational restriction : The spiro[4.4]nonane core rigidifies the proline-like structure, favoring bioactive conformations in peptide analogs .
  • Boc group utility : Facilitates selective deprotection for further functionalization (e.g., coupling with amino acids via EDC/HOBt) . Applications include designing protease inhibitors or GPCR-targeted ligands requiring stereochemical precision .

Q. What stability considerations are critical for long-term storage?

  • Temperature : Store at 2–8°C to prevent Boc group hydrolysis .
  • Moisture : Use desiccants to avoid carboxylic acid dimerization or lactam formation .
  • Decomposition : Under heat (>100°C), hazardous products like CO and NOₓ may form; avoid open flames .

Methodological Notes

  • Crystallography : For structural validation, use SHELXL for refinement against high-resolution data .
  • Scale-up : Multi-gram protocols (e.g., 137 g in 59% yield) employ MTBE for efficient aqueous workups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.